molecular formula C₂₄H₃₀ClNO₃ B1146808 (-)-Donepezil Hydrochloride CAS No. 142057-78-1

(-)-Donepezil Hydrochloride

Cat. No.: B1146808
CAS No.: 142057-78-1
M. Wt: 415.95
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Description

Contextualization of Cholinesterase Inhibitors in Neuropharmacological Research

Cholinesterase inhibitors are a class of compounds that have been a cornerstone of neuropharmacological research, particularly in the context of neurodegenerative diseases. Their primary mechanism involves the inhibition of cholinesterase enzymes, predominantly acetylcholinesterase (AChE) and to a lesser extent, butyrylcholinesterase (BuChE). nih.govnih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. hapres.com By inhibiting this enzymatic breakdown, these compounds effectively increase the concentration and duration of action of ACh at cholinergic synapses. hapres.com

The significance of this mechanism is rooted in the "cholinergic hypothesis" of dementia, which posits that a deficit in central cholinergic neurotransmission is a key factor in the cognitive decline observed in conditions like Alzheimer's disease (AD). nih.goveisai.com Research has shown a profound loss of cholinergic neurons in the basal forebrain of individuals with AD, leading to reduced ACh levels. nih.gov This understanding has driven the investigation of cholinesterase inhibitors as a therapeutic strategy to alleviate the cognitive symptoms associated with such neurodegenerative disorders. uj.edu.pl Beyond their primary role in ACh hydrolysis, research has uncovered that cholinesterase enzymes, particularly AChE, may have non-classical roles in the pathophysiology of neurodegeneration, including influencing neuroinflammation, apoptosis, and the aggregation of pathological proteins like amyloid-beta (Aβ). nih.govresearchgate.netnih.gov This has broadened the scientific interest in their inhibitors, suggesting that their effects may extend beyond simple symptomatic relief. nih.govbrieflands.com

Rationale for Comprehensive Academic Investigation of (-)-Donepezil Hydrochloride

(-)-Donepezil Hydrochloride, a piperidine (B6355638) derivative, emerged as a second-generation cholinesterase inhibitor and has been the subject of extensive academic investigation. uni-muenchen.dedrugbank.com The rationale for this focus stems from its distinct pharmacological profile compared to first-generation inhibitors like tacrine (B349632). nih.govjamanetwork.com Preclinical studies revealed that donepezil (B133215) is a potent and highly selective inhibitor of acetylcholinesterase (AChE) with significantly less activity against butyrylcholinesterase (BuChE). nih.govabcam.comnih.gov This selectivity for AChE, the predominant cholinesterase in the brain, suggested a potential for a more targeted central nervous system effect. nih.govnih.gov

Furthermore, initial research indicated that donepezil possesses a favorable pharmacokinetic profile, including a long half-life of approximately 70 hours, which allows for once-daily administration. uni-muenchen.de This is a significant practical advantage over older inhibitors that required more frequent dosing. The compound was also developed to be a reversible inhibitor of AChE. drugbank.com

Beyond its primary enzymatic inhibition, preclinical evidence suggested that donepezil might exert neuroprotective effects independent of its cholinergic activity. nih.govresearchgate.net Studies began to explore its potential to protect neurons against various insults, including Aβ toxicity, glutamate-induced excitotoxicity, and ischemia. nih.govresearchgate.net These findings provided a strong impetus for comprehensive academic investigation to elucidate its full range of mechanisms and potential as a disease-modifying agent, moving beyond its established symptomatic benefits. nih.govnih.gov The pursuit of understanding these non-cholinergic actions continues to be a significant area of research. brieflands.com

Historical Development and Milestones in Pre-clinical Donepezil Research

The journey of donepezil research began in 1983 at Eisai Co., Ltd., spearheaded by a team led by Hachiro Sugimoto, who was personally motivated to find a treatment for Alzheimer's disease. eisai.com The research was founded on the acetylcholine deficiency hypothesis. eisai.com The initial breakthrough was the coincidental discovery of a seed compound during random screening for AChE inhibitory activity. eisai.com Through chemical synthesis and development, a more potent lead compound was generated by 1985. eisai.com Despite encountering challenges with the compound's pharmacokinetic profile, the research team persevered and successfully created the molecule known as E2020, which would later be named donepezil. eisai.com

Preclinical pharmacology studies were pivotal in establishing the compound's profile. In vitro studies demonstrated its high potency and selectivity for AChE over BuChE, a significant advantage over less selective inhibitors like tacrine. nih.govnih.gov For instance, one study reported an IC50 value of 6.7 nM for AChE, compared to 7400 nM for BuChE, showcasing its remarkable selectivity. nih.gov In vivo preclinical studies in rodent models further solidified its potential. Donepezil was shown to dose-dependently inhibit brain AChE after oral administration with minimal effects on peripheral cholinesterases. nih.gov

Crucially, preclinical behavioral studies provided evidence of its efficacy in cognitive models. Donepezil was shown to improve performance in various memory and learning tasks in rats with experimentally induced cholinergic deficits. jamanetwork.comnih.gov It effectively counteracted memory deficits in rats with lesions of the nucleus basalis magnocellularis and in those with scopolamine-induced memory impairment. nih.gov Further preclinical research in transgenic mouse models of Alzheimer's disease suggested that donepezil might also impact the underlying pathology by reducing Aβ levels and plaque deposition. nih.govnih.gov These comprehensive preclinical findings provided the robust scientific foundation that led to its progression into clinical trials and eventual approval by the U.S. Food and Drug Administration (FDA) in 1996 under the brand name Aricept®. eisai.com

Preclinical Research Findings for (-)-Donepezil Hydrochloride

The following tables summarize key data from various preclinical studies investigating the pharmacological properties of (-)-Donepezil Hydrochloride.

Table 1: In Vitro Cholinesterase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values of donepezil against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) from different studies. Lower values indicate higher potency.

Enzyme TargetReported IC50 (nM)Selectivity Ratio (BuChE IC50 / AChE IC50)Source
Acetylcholinesterase (AChE)6.7~1104 nih.govnih.gov
Butyrylcholinesterase (BuChE)7400~1104 nih.gov
Acetylcholinesterase (AChE)5.7>1250 abcam.com

This interactive table allows for sorting by column.

Table 2: In Vivo Preclinical Efficacy in Animal Models

This table details the results of donepezil in various animal models designed to assess cognitive function and neuroprotective effects.

Animal ModelKey FindingEffective Dose RangeSource
Rats with lesioned nucleus basalis magnocellularisCounteracted deficit in passive avoidance task0.125-1.0 mg/kg nih.gov
Rats with lesioned medial septumAmeliorated impairment in Morris water maze task0.5 mg/kg nih.gov
Rats with scopolamine-induced amnesiaInhibited impairment of radial maze performance0.5 mg/kg nih.gov
Tg2576 mice (AD model)Significantly reduced Aβ plaque number and burden4 mg/kg nih.gov
hAPP/PS1 mice (AD model)Improved reference memory and reduced brain AβNot specified nih.gov
Rat primary cortical neurons (ischemia model)Significantly decreased neuronal damage (LDH release)0.1 - 10 µM researchgate.net
Rat primary septal neurons (Aβ toxicity model)Significantly decreased neuronal damage (LDH release)0.1 - 10 µM researchgate.net

This interactive table allows for sorting by column.

Properties

CAS No.

142057-78-1

Molecular Formula

C₂₄H₃₀ClNO₃

Molecular Weight

415.95

Synonyms

(S)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-Inden-1-one Hydrochloride; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Donepezil Hydrochloride

Total Synthesis Pathways and Optimizations

The classical synthesis of donepezil (B133215) involves an aldol (B89426) condensation between 5,6-dimethoxy-1-indanone (B192829) and N-benzyl-4-piperidinecarboxaldehyde. frontiersin.orgsci-hub.se This is typically followed by dehydration and a subsequent reduction of the resulting intermediate. frontiersin.orgsci-hub.se A common approach for the reduction step utilizes catalytic hydrogenation with palladium on carbon (Pd/C). sci-hub.se

Several optimizations of this core pathway have been reported to enhance efficiency and scalability for industrial production. asianpubs.orgscispace.com One such method involves the use of Raney nickel for the reduction in the presence of methanesulfonic acid, which also facilitates the dehydration of the aldol adduct. scispace.com Another industrially viable synthesis describes a simple and efficient total synthesis, highlighting the X-ray crystallographic analysis of a key intermediate, 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one. asianpubs.orgscispace.com

Stereoselective and Asymmetric Synthesis Approaches

Donepezil is used clinically as a racemic mixture, however, research has delved into the stereoselective synthesis of its enantiomers. sci-hub.se The development of asymmetric synthesis methods is crucial for obtaining enantiomerically pure compounds. One approach has been the palladium-catalyzed decarboxylative allylation of an α-fluoro-β-keto ester with a tri-substituted heterocyclic alkene, which has been successfully extended to the first catalytic asymmetric synthesis of fluorinated donepezil. rsc.org

The synthesis of separable, diastereomeric 4-piperidone (B1582916) products with resolved stereochemistry at the 2-position of the piperidine (B6355638) ring has been achieved using S-(-)-phenylethylamine as a chiral auxiliary. kcl.ac.uk These chiral building blocks were then utilized in the synthesis of donepezil analogs, providing insights into the stereochemical sensitivity of the piperidine moiety. kcl.ac.uk

Principles of Green Chemistry in Donepezil Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods for donepezil. An eco-friendly pathway for the synthesis of donepezil precursors has been described, utilizing alternative energy sources like ultrasound and Q-tube technology to improve yields, regioselectivity, and reaction rates while minimizing waste. nih.govmdpi.com

A notable advancement is the development of a sequential-flow synthesis of donepezil. nih.govjst.go.jp This atom-economical process uses inexpensive, commercially available precursors and relies on heterogeneous catalytic addition and condensation reactions, with a focus on hydrogenation processes. nih.govjst.go.jp A key feature of this method is that water is the sole byproduct. nih.govjst.go.jp The implementation of in-line treatments to remove inhibitory factors allows for a one-flow synthesis, connecting multiple continuous-flow systems without the need for isolation of intermediates. nih.govjst.go.jp This approach has also been explored by translating the traditional five-stage batch process into a four-stage continuous flow process, which significantly reduces reaction times. up.ac.za

Design and Synthesis of Novel Donepezil Analogues

The structural scaffold of donepezil has served as a template for the design and synthesis of numerous new analogues with potentially improved therapeutic profiles. These modifications often target different parts of the molecule, including the indanone ring, the N-benzylpiperidine moiety, and the linker connecting them. rsc.org

Many synthetic efforts have focused on modifying the donepezil structure to alter its selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE). By replacing the piperidine ring with N-substituted piperazines, novel analogs have been synthesized, with some showing prominent AChE inhibition. rsc.org The introduction of a trifluoromethyl group on the phenyl ring of donepezil has been shown to be important for anti-AChE activity. acs.org Furthermore, the substitution pattern on a pyridine (B92270) ring in place of the benzyl (B1604629) group can also affect AChE inhibitory activity. acs.org

A series of 22 donepezil analogues were synthesized through alkylation/benzylation of 6-O-desmethyl donepezil. nih.gov Many of these compounds displayed lower inhibitory concentrations for both AChE and BuChE compared to donepezil. nih.gov For example, compound 8t (R = 4-Br-2-F-Bn) was found to be 18-fold more potent at inhibiting human AChE than donepezil. nih.gov

Recognizing the multifactorial nature of Alzheimer's disease, researchers have designed multi-target-directed ligands (MTDLs) by conjugating the donepezil scaffold with other pharmacophores. The goal is to create hybrid molecules that can address multiple pathological pathways.

One strategy involves creating dual inhibitors of both AChE and β-secretase 1 (BACE-1). nih.govnih.gov By introducing backbone amide linkers to the donepezil structure, analogues have been synthesized that are capable of hydrogen bonding with the BACE-1 catalytic site. nih.gov For instance, compound 4 from one study showed potent inhibition of both human AChE and BACE-1. nih.gov

Other multi-target approaches include:

Fusing with Ebselen: A novel series of compounds was created by fusing donepezil with the antioxidant ebselen, resulting in molecules with both cholinesterase inhibitory and antioxidant properties. acs.org

Combining with Ferulic Acid: Hybrids of donepezil and ferulic acid have been synthesized, exhibiting potent cholinesterase inhibitory activities, radical scavenging abilities, and neuroprotective effects. rsc.org

Incorporating Hydroxybenzimidazole: Attaching a hydroxyphenylbenzimidazole (BIM) unit to a donepezil mimetic moiety has yielded MTDLs with AChE inhibition, anti-Aβ aggregation, and metal-chelating properties. mdpi.comnih.gov

Click Chemistry Approach: New analogues of donepezil have been synthesized using a click chemistry approach, with some compounds demonstrating effective AChE inhibition. ekb.eg

Metal-Based Analogues: Copper and other metal-based donepezil derivatives have been designed and studied using density functional theory (DFT) and molecular docking, suggesting that these modified drugs could be more potent than the parent compound. plos.org

To potentially reduce side effects, a "bio-oxidizable" prodrug strategy has been developed. nih.govacs.orgresearchgate.net This involves designing 1,4-dihydropyridine-based prodrugs that are inactive but can be converted in the body to highly potent N-benzylpyridinium-based AChE inhibitors. nih.govacs.orgresearchgate.net While the prodrugs themselves are largely inactive, their oxidized counterparts have shown IC₅₀ values for human AChE that are significantly lower than donepezil. nih.govacs.org One promising prodrug, 1r , demonstrated good permeability in a blood-brain barrier model and could be easily converted to its active form, 2r , under mild oxidizing conditions. nih.gov

Molecular Mechanisms of Action and Receptor Interactions

Acetylcholinesterase (AChE) Inhibition: Kinetic and Structural Elucidation

(-)-Donepezil Hydrochloride is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE). abcam.comdrugbank.com Its primary mechanism of action involves the inhibition of this enzyme, which is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. drugbank.comacs.org This inhibition leads to increased levels of ACh in the brain, a key factor in the cholinergic hypothesis of cognitive function. drugbank.com

Kinetic studies have revealed that (-)-Donepezil Hydrochloride exhibits a mixed-type inhibition of AChE, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. acs.orgnih.gov This complex interaction is characterized by its influence on both the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. researchgate.netmdpi.com

The inhibitory potency of donepezil (B133215) is highlighted by its low inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values. Reported IC₅₀ values for AChE inhibition are in the nanomolar range, with specific values cited as 5.7 nM, 6.7 nM, and 8.12 nM for butylcholinesterase (bAChE) and 11.6 nM for human AChE (hAChE). abcam.comnih.govselleckchem.com The Kᵢ value for Torpedo californica AChE (TcAChE) has been determined to be 2.98 ± 0.54 nM. nih.gov In rats, the Kᵢ value for brain AChE inhibition was found to be 2.3 µg/g. nih.gov

Table 1: Kinetic Parameters of (-)-Donepezil Hydrochloride Inhibition of Acetylcholinesterase

ParameterValueEnzyme SourceReference
IC₅₀ 5.7 nMNot Specified abcam.com
IC₅₀ 6.7 nMNot Specified nih.gov
IC₅₀ 8.12 nMbAChE selleckchem.com
IC₅₀ 11.6 nMhAChE selleckchem.com
Kᵢ 2.98 ± 0.54 nMTcAChE nih.gov
Kᵢ 2.3 µg/gRat Brain nih.gov

This table is interactive. Click on the headers to sort the data.

The mixed competitive and noncompetitive nature of donepezil's inhibition suggests a more intricate binding mechanism than a simple interaction at the enzyme's active site. acs.org Molecular dynamics simulations have supported this, indicating that donepezil can adopt multiple binding modes within the AChE active site gorge. acs.orgnih.gov

The structural basis for the interaction between (-)-Donepezil Hydrochloride and AChE has been extensively studied using X-ray crystallography. rcsb.orgrcsb.orgpdbj.org Crystal structures of the human AChE (hAChE) in complex with donepezil have been resolved at high resolutions, such as 2.35 Å and 2.45 Å. rcsb.orgrcsb.org These structures reveal that the elongated donepezil molecule spans the length of the active-site gorge of AChE. scienceopen.com

Specifically, the indanone moiety of donepezil interacts with the peripheral anionic site (PAS) of the enzyme, while the benzylpiperidine moiety extends towards the catalytic anionic site (CAS) at the bottom of the gorge. researchgate.netrsc.org This dual binding site interaction is a key feature of its inhibitory mechanism. scienceopen.com Re-refinement of the donepezil-AChE crystal structure using combined quantum mechanical/molecular mechanical (QM/MM) methods has led to a more accurate model of the interaction, reducing conformational strain and improving the understanding of the binding with aromatic side chains in the active site. nih.gov

Table 2: Crystallographic Data for (-)-Donepezil Hydrochloride-AChE Complex

PDB IDResolution (Å)OrganismReference
4EY7 2.35Homo sapiens rcsb.orgpdbj.org
7E3H 2.45Homo sapiens rcsb.org

This table is interactive. Click on the headers to sort the data.

The binding of (-)-Donepezil Hydrochloride to AChE involves a complex interplay of interactions. The indanone ring of donepezil forms π-π stacking interactions with aromatic residues in the PAS, such as Trp286 and Tyr341. researchgate.net The benzyl (B1604629) group of the piperidine (B6355638) moiety interacts with Trp86 and His447 in the CAS, also through π-π stacking. researchgate.net

In vitro data and molecular dynamics simulations suggest that donepezil's mechanism involves more than simple competitive inhibition, pointing towards allosteric modulation. acs.orgnih.gov The binding of donepezil can induce conformational changes in the enzyme, influencing its catalytic activity. acs.org This allosteric effect contributes to its potent and selective inhibition of AChE.

Butyrylcholinesterase (BChE) Inhibition and Selectivity Profiling

A significant characteristic of (-)-Donepezil Hydrochloride is its high selectivity for AChE over butyrylcholinesterase (BChE). abcam.comnih.govjst.go.jp While both enzymes hydrolyze acetylcholine, their distribution and physiological roles differ. nih.gov In the healthy brain, AChE is the predominant form, but BChE activity increases in the progression of certain neurodegenerative diseases. nih.gov

Studies have demonstrated that donepezil is a highly selective AChE inhibitor, with a selectivity ratio of over 1000-fold for AChE compared to BChE. nih.govportico.orgfrontiersin.org One report specifies a selectivity of more than 1250-fold. abcam.com This high selectivity is attributed to the structural differences between the active sites of the two enzymes. frontiersin.org The IC₅₀ value for donepezil against BChE has been reported to be significantly higher than for AChE, indicating lower inhibitory potency. nih.gov For instance, one study reported an IC₅₀ of 5.6 µM for BChE. frontiersin.org

Table 3: Selectivity of (-)-Donepezil Hydrochloride for AChE over BChE

ParameterValueReference
Selectivity Ratio (AChE/BChE) > 1000-fold nih.govportico.orgfrontiersin.org
Selectivity Ratio (AChE/BChE) > 1250-fold abcam.com
IC₅₀ for BChE 5.6 µM frontiersin.org

This table is interactive. Click on the headers to sort the data.

Investigation of Non-Cholinergic Molecular Targets and Signaling Pathways

Beyond its well-established role as a cholinesterase inhibitor, research has explored the effects of (-)-Donepezil Hydrochloride on other molecular targets, particularly nicotinic acetylcholine receptors (nAChRs).

Evidence suggests that donepezil can directly interact with nAChRs, independent of its AChE inhibitory activity. nih.gov This interaction appears to be complex, with studies indicating that donepezil can act as a noncompetitive antagonist and facilitate the desensitization of nAChRs. nih.gov This effect has been observed on nAChRs in the substantia nigra and on human α4β2 nAChRs expressed in HEK-293 cells. nih.gov

Interaction with Sigma-1 Receptors

(-)-Donepezil hydrochloride, primarily known for its role as an acetylcholinesterase inhibitor, also demonstrates a significant interaction with sigma-1 (σ1) receptors. nih.govmdpi.comnih.gov This interaction is considered to be of high affinity, with a reported Ki value of 14.6 nM. nih.govmdpi.com This binding affinity is therapeutically relevant, as studies suggest that at therapeutic doses, donepezil can achieve up to 90% occupancy of σ1 receptors in the brain. mdpi.com

The interaction of donepezil with the σ1 receptor is characterized as agonistic. nih.govmdpi.com This agonism is believed to contribute to some of the neuroprotective effects of donepezil that extend beyond its primary mechanism of acetylcholinesterase inhibition. mdpi.com For instance, the antidepressant-like effects observed with donepezil in preclinical models, which are not seen with other cholinesterase inhibitors like rivastigmine (B141) and tacrine (B349632), have been linked to its σ1 receptor activity. nih.gov These effects were blocked by the σ1 receptor antagonist BD1047, further supporting the role of this receptor in donepezil's pharmacological profile. nih.gov

Furthermore, the memory-enhancing effects of donepezil have also been partially attributed to its action on σ1 receptors. nih.gov Studies have shown that the amelioration of learning impairments by donepezil can be blocked by a σ1 receptor antagonist. nih.gov The activation of σ1 receptors by donepezil is also implicated in the rescue of hippocampal long-term potentiation (LTP) that has been impaired by beta-amyloid peptide. nih.gov This effect was mimicked by a known σ1 receptor agonist, PRE-084, and blocked by the antagonist haloperidol, indicating that the activation of σ1 receptors is a key part of the mechanism through which donepezil counteracts the synaptic deficits induced by beta-amyloid. nih.govsci-hub.st

Involvement in Neuroinflammatory Pathways (e.g., MAPK/NLRP3 Inflammasome/STAT3 Signaling, Cytokine Modulation)

(-)-Donepezil hydrochloride has been shown to modulate neuroinflammatory pathways, playing a role in reducing the inflammatory response in the brain. nih.govdntb.gov.uanih.gov This anti-inflammatory action is mediated through its influence on several key signaling cascades, including the mitogen-activated protein kinase (MAPK), NLRP3 inflammasome, and STAT3 signaling pathways. nih.govdntb.gov.uanih.govresearchgate.net

In studies using models of neuroinflammation stimulated by lipopolysaccharide (LPS) and beta-amyloid (Aβ), donepezil demonstrated the ability to suppress the activation of the NLRP3 inflammasome. nih.govdntb.gov.uanih.gov The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). Donepezil's inhibitory effect on the NLRP3 inflammasome leads to a reduction in the production of such pro-inflammatory mediators. nih.gov

Donepezil also impacts the MAPK signaling pathway. It has been observed to reduce the phosphorylation of key components of this pathway, such as ERK and p38, in microglial cells stimulated with LPS. nih.govmdpi.com By attenuating MAPK signaling, donepezil can decrease the production of pro-inflammatory cytokines and other inflammatory molecules. nih.gov

Influence on Glutamate (B1630785) Excitotoxicity and NMDA Receptors

(-)-Donepezil hydrochloride exerts a neuroprotective effect against glutamate-induced excitotoxicity, a process implicated in the neuronal damage seen in conditions like Alzheimer's disease. nih.govnih.govcore.ac.uk This protective mechanism involves the modulation of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of ionotropic glutamate receptors. nih.govnih.gov

One of the key ways donepezil mitigates glutamate excitotoxicity is by promoting the internalization of NMDA receptors. nih.govnih.gov Specifically, it has been shown to reduce the cell surface levels of the NR1 subunit, a core component of the NMDA receptor. nih.govnih.gov This downregulation of surface NMDA receptors leads to a decrease in the subsequent influx of calcium (Ca2+) into neurons upon glutamate stimulation. nih.gov Excessive Ca2+ influx is a major contributor to the neurotoxic cascade triggered by glutamate.

The effect of donepezil on NMDA receptor internalization and the subsequent reduction in glutamate-mediated Ca2+ entry appears to be mediated, at least in part, through the stimulation of α7 nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov The α7 nAChR inhibitor, methyllycaconitine, was found to block the donepezil-induced attenuation of glutamate-mediated Ca2+ influx. nih.govnih.gov This suggests that donepezil's action on NMDA receptors is not direct but rather occurs downstream of α7 nAChR activation.

While some studies have explored a direct interaction between donepezil and NMDA receptors, the potency of this interaction is low, with IC50 values in the millimolar range. nih.gov This suggests that direct blockade of the NMDA receptor channel is unlikely to be a primary therapeutic mechanism of donepezil. nih.gov Instead, the modulation of NMDA receptor function through α7 nAChR stimulation and subsequent receptor internalization appears to be a more significant pathway for its neuroprotective effects against glutamate excitotoxicity. nih.govnih.gov

Activation of PI3K-Akt Pathway and Other Intracellular Cascades

(-)-Donepezil hydrochloride has been shown to activate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, which is a critical intracellular cascade involved in cell survival, growth, and proliferation. nih.govjelsciences.comnih.gov The activation of this pathway is considered another important mechanism contributing to the neuroprotective effects of donepezil, separate from its primary role as an acetylcholinesterase inhibitor. nih.gov

The activation of the PI3K-Akt pathway by donepezil is thought to be initiated through the stimulation of nicotinic acetylcholine receptors, particularly the α7 subtype. jelsciences.com This initial stimulation leads to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as protein kinase B). jelsciences.com Once activated, Akt can phosphorylate a variety of downstream targets, leading to the inhibition of apoptosis (programmed cell death) and the promotion of cell survival. jelsciences.com

Research has demonstrated that the neuroprotective effects of donepezil against various insults, including glutamate-induced excitotoxicity and neuroinflammation, are mediated, at least in part, through the PI3K-Akt pathway. nih.gov For instance, in microglial cells, the activation of the PI3K-Akt pathway by donepezil is important for suppressing the production of pro-inflammatory molecules. nih.gov In neurons, the activation of this pathway by donepezil contributes to protection against cell death. scirp.org

Interestingly, some studies suggest that the activation of the PI3K-Akt pathway by donepezil may be linked to the downregulation of other proteins, such as Annexin A3 (ANXA3). jelsciences.com It has been proposed that a reduction in ANXA3 may promote the activation of the PI3K/Akt signaling pathway, leading to increased tissue repair and inhibition of apoptosis. jelsciences.com

Effects on Oxidative Stress Mechanisms

(-)-Donepezil hydrochloride has been shown to exert beneficial effects by mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. nih.govnih.govkarger.com Oxidative stress is a significant contributor to the neuronal damage observed in neurodegenerative diseases. researchgate.netnjppp.com

One of the ways donepezil combats oxidative stress is by modulating the glutathione-associated signaling pathway. nih.gov Glutathione (B108866) is a major endogenous antioxidant, and by influencing its related pathways, donepezil helps to protect cells from oxidative damage. nih.gov Studies have shown that donepezil can increase the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net

In various experimental models, donepezil has demonstrated the ability to reduce intracellular ROS levels. nih.gov For example, in microglial cells stimulated with lipopolysaccharide (LPS), donepezil treatment significantly attenuated the production of ROS. nih.gov Furthermore, donepezil has been shown to alleviate oxidative stress in the brain of mice fed a high-fat diet, a condition known to induce oxidative damage. karger.com

Computational Chemistry and Molecular Dynamics Simulations of Ligand-Protein Interactions

Computational chemistry and molecular dynamics (MD) simulations have provided valuable insights into the interactions between (-)-donepezil hydrochloride and its protein targets at an atomic level. acs.orgresearchgate.netnih.govsci-hub.sewu.ac.th These computational approaches have been instrumental in understanding the binding modes, stability, and dynamics of donepezil within the active sites of enzymes like acetylcholinesterase (AChE).

MD simulations have revealed that the binding of donepezil to AChE is a dynamic process. acs.org These simulations show that donepezil can adopt multiple orientations within the active site of the enzyme, which helps to explain its mixed competitive and noncompetitive inhibition profile observed in vitro. acs.org The simulations also highlight the role of water molecules in assisting the reversible displacement and reorientation of donepezil within the binding pocket. acs.org

Comparative MD simulation studies have also been conducted to investigate the stereoselectivity of donepezil's interaction with AChE. Some studies suggest that the S-enantiomer of donepezil may be a more stable inhibitor of AChE compared to the R-enantiomer, as indicated by root-mean-squared deviation (RMSD) values during simulations. researchgate.net

Furthermore, binding free energy calculations, such as those based on the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods, have been used to quantify the strength of the interaction between donepezil and AChE. wu.ac.th These calculations have indicated that van der Waals interactions are a major driving force for the binding of donepezil to the enzyme. wu.ac.th

In addition to its interaction with AChE, computational studies have also explored the binding of donepezil to other proteins, such as human ferritin. nih.gov MD simulations in these studies have suggested that the binding of donepezil can stabilize the structure of ferritin, leading to fewer conformational changes. nih.gov These computational investigations provide a detailed molecular-level understanding of the ligand-protein interactions that underlie the pharmacological effects of donepezil.

Interactive Data Tables

Table 1: Summary of (-)-Donepezil Hydrochloride Receptor and Pathway Interactions

Target/PathwayInteraction TypeKey FindingsReferences
Sigma-1 ReceptorAgonistHigh-affinity binding (Ki = 14.6 nM); contributes to neuroprotective and antidepressant-like effects. nih.govnih.govmdpi.com
MAPK/NLRP3/STAT3InhibitorSuppresses NLRP3 inflammasome activation, reduces phosphorylation of ERK, p38, and STAT3. nih.govdntb.gov.uanih.govresearchgate.net
NMDA ReceptorIndirect ModulatorPromotes internalization of NR1 subunit, attenuating glutamate-mediated Ca2+ influx via α7 nAChR stimulation. nih.govnih.gov
PI3K-Akt PathwayActivatorPromotes cell survival and inhibits apoptosis, often downstream of α7 nAChR activation. nih.govjelsciences.comnih.govscirp.org
Oxidative StressAttenuatorModulates glutathione pathways, increases antioxidant enzyme activity (SOD, GSH-Px), and reduces ROS levels. nih.govnih.govkarger.comresearchgate.net

Table 2: Key Parameters from Computational Studies of (-)-Donepezil Hydrochloride

Study FocusComputational MethodKey ParameterFindingReferences
AChE InteractionMolecular DynamicsBinding ModeMultiple binding orientations supporting mixed inhibition. acs.org
AChE StereoselectivityMolecular DynamicsRMSDS-enantiomer may form a more stable complex with AChE. researchgate.net
AChE Binding EnergeticsMM-PBSA/MM-GBSABinding Free EnergyVan der Waals interactions are the primary driving force for binding. wu.ac.th
Ferritin InteractionMolecular DynamicsConformational StabilityBinding of donepezil stabilizes the ferritin structure. nih.gov

Structure Activity Relationships Sar and Pharmacophore Mapping

Identification of Essential Structural Features for Cholinesterase Inhibition

The inhibitory action of Donepezil (B133215) on acetylcholinesterase (AChE) is dependent on specific structural components that interact with the enzyme's active sites. The molecule binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE, a characteristic of its mixed competitive and noncompetitive inhibition. nih.govacs.org

Key structural features essential for this dual-site binding include:

The Indanone Ring System : The dimethoxy-substituted indanone ring is a crucial component. scielo.br Modifications to this part of the molecule, such as replacing it with heterocyclic rings like pyridine (B92270), can alter the compound's activity profile, sometimes introducing monoamine oxidase (MAO) inhibition alongside AChE inhibition. scielo.br The carbonyl group of the indanone moiety is known to form a hydrogen bond with the Phe295 residue within the AChE active site. scielo.br

The N-benzylpiperidine Moiety : This part of the molecule is fundamental for its interaction with the PAS of AChE. mdpi.com The N-benzylpiperidine group's structural flexibility and three-dimensional shape are key to forming cation-π interactions with the enzyme. mdpi.com Replacing the benzylpiperidine with structures like benzylpyridine or benzylpiperazine has resulted in derivatives with continued, promising anti-Alzheimer's activity. scielo.brscielo.br

The Methylene Linker : The linker connecting the indanone and piperidine (B6355638) rings plays a role in orienting the two main pharmacophores correctly within the enzyme's gorge. mdpi.com

Molecular docking studies have shown that the pyrimidine (B1678525) part of some derivatives can bind through π-π interactions with the PAS, while the indanone part engages in hydrophobic interactions with the CAS. scielo.br This dual interaction is a hallmark of Donepezil's mechanism.

Impact of Stereochemistry on Biological Activity

Donepezil is a chiral molecule and is clinically used as a racemate, a mixture of equal amounts of its (R)- and (S)-enantiomers. nih.gov While the two enantiomers share identical physical and chemical properties in an achiral environment, they can behave differently in the chiral environment of a biological system like the human body. nih.gov

The stereochemistry at the chiral center influences the molecule's interaction with its biological target. nih.gov Although both enantiomers of a chiral drug can have similar primary pharmacological effects, they might differ in their metabolic profiles or affinities for other receptors and enzymes. nih.gov In the case of Donepezil, the racemate is used, but research into related compounds has shown that stereochemistry can be a significant factor. For instance, in derivatives where optical isomers of glutamic acid were attached to the N-benzylpiperidine moiety, the L-glutamine derivatives were found to be more active than the D-glutamine versions. scielo.br This highlights that even though Donepezil itself is used as a racemic mixture, the specific three-dimensional arrangement of its analogs can significantly impact their biological potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. unisi.it This method has been extensively applied to Donepezil and its derivatives to guide the design of new, more potent inhibitors. nih.govresearchgate.net

3D-QSAR studies help in defining the three-dimensional pharmacophores necessary for inhibiting enzymes like AChE, butyrylcholinesterase (BuChE), and MAO. nih.gov For example, a 3D-QSAR model for vilazodone-donepezil chimeric derivatives identified key structural requirements for AChE inhibition, leading to the successful design of 33 new compounds with high predicted activity. nih.gov The robustness of these models is validated by statistical parameters such as q² (cross-validated R²) and r² (non-cross-validated R²). A reliable Topomer CoMFA model for vilazodone-donepezil chimeras yielded a q² of 0.720 and an r² of 0.991. nih.gov

In another study on donepezil-indolyl hybrids, 3D-QSAR was used to create pharmacophores for MAO A/B, AChE, and BuChE inhibition. nih.gov Similarly, QSAR models for DL0410 and its derivatives, based on their AChE and BuChE inhibitory activities, showed high correlation coefficients (R² of 0.925 for AChE and 0.883 for BuChE), confirming the predictive power of the models. mdpi.com These studies demonstrate the utility of QSAR in rationalizing in vitro results and guiding the lead optimization process for developing novel multi-target agents. nih.govunisi.it

Derivative TypeStudy FocusKey FindingIC50 Values (µM)Reference
Vilazodone-Donepezil Chimeras 3D-QSAR ModelingDevelopment of a robust Topomer CoMFA model (q² = 0.720, r² = 0.991) for designing new AChE inhibitors.Not specified in abstract nih.gov
Donepezil-Indolyl Hybrids 3D-QSAR and Pharmacophore DefinitionPropargylamine 15 was the most potent hMAO A inhibitor and a moderate inhibitor of other enzymes.hMAO A: 0.0055; hMAO B: 0.15; EeAChE: 0.19; eqBuChE: 0.83 nih.gov
7-MEOTA-Donepezil Like Compounds QSAR and Molecular ModelingCompounds showed non-selective cholinesterase inhibition with mixed-type binding.Ranged from micromolar to sub-micromolar nih.gov
DL0410 and Derivatives 3D-QSAR ModelingEstablished predictive QSAR models for AChE (R²=0.925) and BuChE (R²=0.883) inhibition.Not specified for all derivatives mdpi.com

De Novo Design and Scaffold Hopping Based on Donepezil Pharmacophore

The pharmacophore of Donepezil, representing the essential spatial arrangement of its chemical features, serves as a template for de novo design and scaffold hopping. mdpi.com These computational drug design strategies aim to create novel molecules with unique structural features and desired pharmacological properties. frontiersin.org

De novo design involves generating entirely new molecular structures that fit the constraints of a biological target. mdpi.com Scaffold hopping, a related technique, aims to replace the core structure (scaffold) of a known active molecule like Donepezil with a different, functionally equivalent scaffold, while preserving the key interactions with the target protein. nih.gov

Several research efforts have utilized these approaches:

Pyrrolidone-2-one, Quinoline & Indoline-2-one Scaffolds : In one study, nine novel molecules were designed and synthesized using these three heterocyclic scaffolds to mimic and explore the chemical space around Donepezil. nih.govnih.gov This scaffold hopping approach led to the identification of potent AChE inhibitors, with some compounds exhibiting an IC50 value of 0.01 µM. nih.govresearchgate.net

Hybrid Molecules : The Donepezil pharmacophore has been combined with other molecules, such as natural compounds like ferulic acid and curcumin, or other synthetic drugs like tacrine (B349632). scielo.brscielo.br These hybrid molecules often exhibit multiple pharmacological activities, such as antioxidant properties or inhibition of both AChE and BuChE. scielo.brscielo.br For example, hybrids of Donepezil and ferulic acid showed selective inhibition of BuChE. scielo.br

These design strategies have proven effective in generating diverse libraries of Donepezil-based compounds, leading to the discovery of new lead molecules with potentially improved efficacy or different therapeutic profiles. nih.govresearchgate.netnih.gov

Scaffold/Hybrid TypeDesign StrategyResulting ActivityKey Compound ExampleIC50 (µM)Reference
Pyrrolidone-2-one, Quinoline, Indolin-2-one Scaffold HoppingPotent AChE inhibitionCompound 9, 18, 230.01 nih.govnih.gov
Donepezil-Ferulic Acid Hybrids HybridizationSelective BuChE inhibition, antioxidant activityCompound 52BuChE: 0.021, AChE: 2.13 scielo.br
Donepezil-Curcumin-Piperazine Hybrids HybridizationExcellent AChE inhibition, Aβ aggregation inhibitionCompound 26AChE: 0.025 scielo.br
Donepezil-Tacrine Hybrids HybridizationExcellent and selective AChE inhibitionCompound 55AChE: 0.0024 scielo.br

Pre Clinical Pharmacological Characterization in Vitro and Animal Studies

In Vitro Enzyme Inhibition Assays and Potency Determination

(-)-Donepezil Hydrochloride is a potent and highly selective inhibitor of acetylcholinesterase (AChE). In vitro studies have consistently demonstrated its greater affinity for AChE compared to butyrylcholinesterase (BuChE), a characteristic that distinguishes it from other cholinesterase inhibitors like tacrine (B349632).

The inhibitory potency of donepezil (B133215) is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Multiple studies have established the IC50 value for donepezil against AChE to be in the low nanomolar range, confirming its high potency. For AChE, reported IC50 values are approximately 6.7 nM. nih.govresearchgate.netlongdom.org In contrast, its inhibitory activity against BuChE is significantly weaker, with a reported IC50 value of 7,400 nM (7.4 µM). nih.govsemanticscholar.org This indicates a selectivity for AChE that is approximately 1,000-fold higher than for BuChE.

Kinetic evaluations have shown that donepezil acts as a reversible, non-competitive inhibitor of AChE, capable of interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual-binding mechanism contributes to its effective inhibition of acetylcholine (B1216132) hydrolysis.

In Vitro Inhibitory Potency of (-)-Donepezil Hydrochloride
EnzymeIC50 Value (nM)Source
Acetylcholinesterase (AChE)6.7 nih.govresearchgate.net
Butyrylcholinesterase (BuChE)7,400 nih.govsemanticscholar.org

Cellular Pharmacodynamics in Isolated Systems (e.g., Neuronal Cell Lines, Organotypic Cultures)

The effects of (-)-Donepezil Hydrochloride have been investigated in various isolated cellular systems, revealing its impact on neuronal cell function beyond simple cholinesterase inhibition.

In human SH-SY5Y neuroblastoma cells, donepezil has been shown to dose-dependently inhibit the carbachol-stimulated increase in intracellular calcium concentrations, suggesting a potential modulatory effect on muscarinic receptors. semanticscholar.org Studies on primary cortical neuron cultures have demonstrated that donepezil can regulate the activity of the N-methyl-D-aspartate (NMDA) receptor, an important component in learning and memory. nih.gov Specifically, donepezil was found to stimulate NMDA-induced responses in cultured rat cortical neurons. nih.gov

Furthermore, research indicates that donepezil may offer neuroprotective effects. In human umbilical vein endothelial cells (HUVECs), pretreatment with donepezil at concentrations of 1 and 10 μM significantly inhibited the reduction in cell viability caused by hydrogen peroxide-induced injury. semanticscholar.org In primary cortical cell cultures, treatment with donepezil was also found to modulate the processing of amyloid precursor protein (APP), leading to a reduction in the levels of amyloid-beta (Aβ) peptides Aβ40 and Aβ42 in the culture media.

Electrophysiological studies in rat hippocampal slices have shown that donepezil administration can alter neuronal firing rates. In a rat model of Alzheimer's disease, donepezil produced a significant increase in the frequency of firing of pyramidal neurons in the CA1 region of the hippocampus. nih.gov

Pharmacokinetic Profiles in Non-Human Species (ADME)

The absorption, distribution, metabolism, and excretion (ADME) of (-)-Donepezil Hydrochloride have been characterized in several non-human species, including rats, dogs, and monkeys, providing insight into its in vivo behavior.

Following oral administration in animal models, donepezil is rapidly and almost completely absorbed. mdpi.comnih.gov In rats, peak plasma concentrations are typically observed within 30 minutes of oral administration. researchgate.net The pharmacokinetic profile is linear, with plasma concentrations being dose-dependent. nih.gov

Donepezil exhibits wide tissue distribution in animal models. mdpi.comnih.gov Studies in rats have shown that after administration, the drug is substantially distributed to the liver, adrenal glands, heart, and brain. mdpi.comresearchgate.net

A critical characteristic of donepezil is its ability to readily cross the blood-brain barrier (BBB). mdpi.comnih.gov In rats, the peak concentration in the brain is reached approximately two hours after administration. mdpi.comresearchgate.net Brain concentrations of donepezil have been found to be about twice as high as those in plasma. nih.gov Similar findings were observed in dogs, where over 80% of the radioactivity detected in the brain was attributable to the unchanged parent drug. nih.govresearchgate.net This high degree of brain penetration is essential for its central nervous system activity. The concentration of donepezil in the brain has been reported to be six- to sevenfold higher than in plasma. In vivo studies in rhesus monkeys confirmed a dose-dependent increase of extracellular unbound donepezil in both the prefrontal cortex and the caudate nucleus. tandfonline.comnih.gov

Pharmacokinetic Parameters of (-)-Donepezil Hydrochloride in Rats (Intramuscular Administration)
ParameterPlasmaBrainSource
Cmax (ng/mL)3.65 ± 1.428.34 ± 0.34
Tmax (min)22.00 ± 6.2636.00 ± 3.29
AUCtotal (min.ng/mL)156.53 ± 23.361389.67 ± 159.65

Donepezil is extensively metabolized, primarily in the liver. mdpi.comnih.gov The metabolic pathways are qualitatively similar across rats, dogs, and humans, involving O-demethylation, N-dealkylation, aromatic hydroxylation, and N-oxidation. mdpi.com These primary metabolites can be further conjugated with glucuronic acid. nih.govresearchgate.net

In rats, at least 14 metabolites have been identified. mdpi.com The primary metabolite is 6-O-desmethyl donepezil (DMDon). mdpi.com However, its plasma concentration is only about one-thirtieth of the parent compound, and it shows minimal permeability across the BBB. mdpi.comresearchgate.net Consequently, the central pharmacological activity is attributed almost entirely to unchanged donepezil. mdpi.com In rat urine and feces, N-desbenzyldonepezil and didesmethyldonepezil have been identified as the most abundant metabolites, respectively. researchgate.net Studies using liver microsomes from rats and dogs have confirmed that N-dealkylation and O-demethylation are major metabolic routes.

The excretion of donepezil and its metabolites occurs through both renal and fecal routes, with significant biliary excretion observed in animal models. In a study using radiolabeled (¹⁴C) donepezil in bile duct-cannulated rats, the primary route of excretion was biliary. mdpi.com Over 48 hours, 72.9% of the administered radioactivity was recovered in the bile. mdpi.com Urinary excretion accounted for 24.4%, and fecal excretion (in bile-duct cannulated animals, representing unabsorbed drug) was 8.84%. mdpi.com These findings suggest that after nearly complete absorption, metabolites are mainly excreted into the feces via the bile, with some undergoing enterohepatic circulation. mdpi.com In dogs, fecal elimination also predominated over renal excretion (59.7% vs. 39.2% of the dose).

Pharmacodynamic Markers in Pre-clinical Animal Models (e.g., Brain Acetylcholine Levels, Enzyme Activity in Brain Homogenates)

(-)-Donepezil Hydrochloride is a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). researchgate.netnih.gov Its pharmacodynamic profile has been extensively characterized in a variety of pre-clinical in vitro and in vivo models, which have consistently demonstrated its ability to modulate cholinergic activity in the central nervous system.

In vitro studies using brain homogenates have established the potent and selective inhibitory effect of donepezil on AChE. researchgate.netresearchgate.net Histochemical analysis has revealed that donepezil exerts a dose-dependent inhibitory effect on AChE activity in both human and rat brains, with the cortex and hippocampal formation being among the most sensitive areas. nih.gov Within these regions, the cholinoceptive AChE-positive postsynaptic pyramidal cell bodies were found to be more sensitive to inhibition than the presynaptic cholinergic axonal processes. nih.gov For instance, in the cortex, staining of cell bodies was abolished at a concentration of 2 x 10⁻⁸M donepezil, whereas axonal staining required a concentration of at least 5 x 10⁻⁸M. nih.gov Research indicates that donepezil is a reversible, non-competitive inhibitor of AChE. researchgate.netresearchgate.net

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by (-)-Donepezil Hydrochloride

Species/Tissue Source IC₅₀ (nM) Enzyme Reference
Human Brain - AChE nih.gov
Rat Brain - AChE nih.gov
Human AChE 11 AChE acs.org
Human BChE 3300 BChE acs.org

IC₅₀ represents the concentration of the inhibitor required to inhibit 50% of the enzyme activity. AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.

In vivo studies in animal models, primarily rats, have corroborated these in vitro findings, demonstrating a clear relationship between the administration of donepezil and increased levels of ACh in the brain. researchgate.net Microdialysis studies in rats have shown that oral administration of donepezil leads to a significant and sustained increase in extracellular ACh concentrations in the cerebral cortex and hippocampus. researchgate.net This elevation in ACh levels is directly linked to the inhibition of AChE activity in the brain. nih.gov For example, a single oral administration to rats resulted in a rapid increase in ACh levels in the cerebral cortex.

The pharmacodynamic effect of donepezil is closely correlated with its concentration in both plasma and brain tissue. nih.govresearchgate.net Studies in rats have shown that as plasma and brain concentrations of donepezil increase, there is a corresponding inhibition of AChE activity. nih.gov A maximal inhibition of approximately 31.5 ± 5.7% in plasma AChE activity was observed two hours after oral administration in hairless rats. nih.govkoreascience.kr Furthermore, brain donepezil levels have been shown to positively correlate with improvements in cognitive function in animal models of memory impairment. nih.govresearchgate.net

Table 2: Effects of (-)-Donepezil Hydrochloride on Brain Acetylcholine (ACh) Levels and Acetylcholinesterase (AChE) Activity in Rats

Brain Region Effect on ACh Levels AChE Inhibition Reference
Cerebral Cortex Increased Yes researchgate.net
Hippocampus Increased Yes nih.govresearchgate.netnih.gov

The selectivity of donepezil for AChE over butyrylcholinesterase (BuChE) is a key feature of its pharmacological profile. researchgate.net This selectivity contributes to its targeted action within the brain, where AChE is the predominant form of cholinesterase.

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Purity, Identification, and Quantification (e.g., HPLC, UPLC, GC-MS)

Chromatographic methods are the cornerstone for assessing the purity, conducting identity tests, and quantifying (-)-Donepezil Hydrochloride. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalently used techniques due to their high resolution, sensitivity, and applicability to non-volatile compounds like Donepezil (B133215).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is widely employed for the analysis of Donepezil. healthinformaticsjournal.com These methods typically utilize a C18 stationary phase, which provides excellent separation for the moderately polar Donepezil molecule. ijarmps.orgiajps.com A variety of mobile phase compositions have been developed, often consisting of a mixture of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. ijarmps.orgajpamc.com Isocratic elution is common for routine analysis, providing a balance between resolution and analysis time. ajpamc.comnih.gov UV detection is frequently set at wavelengths around 230 nm, 268 nm, or 210 nm to achieve optimal sensitivity. ijarmps.orgajpamc.comresearchgate.net Stability-indicating HPLC methods have been specifically developed to separate (-)-Donepezil Hydrochloride from its potential impurities and degradation products that can form under stress conditions such as acid/base hydrolysis, oxidation, and photolysis. ajpamc.comscispace.com These methods are critical for quality control during manufacturing and for assessing the stability of pharmaceutical formulations. ajpamc.comrjptonline.org

Ultra-Performance Liquid Chromatography (UPLC): UPLC methods offer significant advantages over traditional HPLC, including shorter run times, improved resolution, and reduced solvent consumption. waters.com A reverse-phase UPLC (RP-UPLC) method has been developed for analyzing Donepezil Hydrochloride in the presence of its impurities. rjptonline.org This method can achieve total elution times of around 6 minutes, allowing for a high throughput of over 100 samples per day. rjptonline.org Such methods are often compatible with mass spectrometry (LC-MS), which is beneficial for impurity identification. rjptonline.org The successful transfer of USP compendial methods from HPLC to UPLC has been demonstrated, resulting in an 80% decrease in analysis time and a 92% reduction in solvent usage. waters.com

While HPLC and UPLC are dominant, Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly reported for Donepezil analysis, likely due to the compound's low volatility, which would necessitate derivatization prior to analysis.

Table 1: Examples of Chromatographic Conditions for Donepezil Hydrochloride Analysis

TechniqueColumnMobile PhaseFlow RateDetectionApplicationReference
RP-HPLCHypersil ODS (25 cm x 4.6 mm, 5.0µm)10 mM Diammonium hydrogen orthophosphate (pH 6.0) : Acetonitrile/Methanol (85:15) (Gradient)Not SpecifiedUV at 230 nmImpurity Profiling healthinformaticsjournal.com
RP-UPLCWaters Acquity C18 (50 mm x 2.1mm, 1.7µ)Trifluoroacetic acid, Acetonitrile, and Methanol (Gradient)0.40 mL/minUV at 286 nmAnalysis with Impurities & Degradants rjptonline.org
RP-HPLCPhenomenex C18 (150 mm x 4.6 mm, 3.5µm)Potassium Dihydrogen Phosphate (B84403) buffer (pH 6.9) : Methanol (40:60 v/v)1 mL/minUV at 230 nmAssay in Formulation ijarmps.org
HPLCHypersil column (250 x 4.6 mm, 5 µm)Acetonitrile : 0.025 M Potassium dihydrogen phosphate buffer (pH 3.5) (80:20)1 mL/minUV at 210 nmStability-Indicating Assay ajpamc.com

Spectroscopic Methods for Structural Elucidation and Interaction Studies (e.g., NMR, Mass Spectrometry, X-ray Crystallography of Donepezil-Protein Complexes)

Spectroscopic techniques are indispensable for confirming the molecular structure of (-)-Donepezil Hydrochloride and studying its binding interactions with target proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of Donepezil. mdpi.com In the 1H NMR spectrum, the aromatic protons of the Donepezil molecule resonate in the downfield region between 6.50 and 8.00 ppm. mdpi.com Specific peaks corresponding to the different protons in the molecule can be assigned to confirm its chemical structure. mdpi.com Both 1H and 13C NMR are used to provide a complete picture of the molecular skeleton and are essential for characterizing the pure substance as well as any isolated impurities or degradation products. researchgate.net

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective method for both the identification and structural analysis of Donepezil. nih.govache.org.rs In positive electrospray ionization (ESI) mode, Donepezil typically forms a protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 380. nih.govoup.com Tandem mass spectrometry (MS/MS) is used to fragment this precursor ion into characteristic product ions. A prominent product ion observed for Donepezil is at m/z 91.1, corresponding to the benzyl (B1604629) group, which is often used for quantification in multiple reaction monitoring (MRM) mode (transition m/z 380.0 → 91.1). researchgate.netplos.org This high selectivity allows for reliable identification and quantification even in complex matrices. ache.org.rs High-resolution mass spectrometry can provide the precise mass of the parent molecule and its fragments, allowing for the derivation of the molecular formula and aiding in the identification of unknown degradation products. ache.org.rs

X-ray Crystallography of Donepezil-Protein Complexes: X-ray crystallography provides atomic-level insights into how Donepezil interacts with its biological target, acetylcholinesterase (AChE). The crystal structure of the Donepezil-AChE complex (PDB entry: 1EVE) has been studied and re-refined using advanced computational methods like combined quantum mechanical/molecular mechanical (QM/MM) X-ray refinement. nih.govnih.govacs.org These studies have improved the accuracy of the bound Donepezil conformation, revealing key interactions within the active site gorge of the enzyme. nih.govnih.gov The analysis helps to understand the binding mode and the specific amino acid residues involved, which is critical information for the rational design of new, more effective inhibitors. nih.govacs.org

Chiral Analytical Methods for Enantiomeric Purity and Isomer Separation

Since Donepezil possesses a chiral center, it exists as two enantiomers, R-(+) and S-(-). Although it is often administered as a racemate, the enantiomers can exhibit different pharmacological and pharmacokinetic properties. researchgate.net Therefore, chiral analytical methods are essential for separating and quantifying the individual enantiomers, assessing enantiomeric purity, and studying stereoselective phenomena.

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. researchgate.netchalcogen.ronih.gov The separation is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. researchgate.net Several types of chiral columns have been successfully used, including polysaccharide-based columns like Chiralcel OD, Chiralcel-OJ-H, and Chiralpak AD-H. researchgate.netchalcogen.roresearchgate.net

The mobile phase typically consists of a non-polar organic solvent like n-hexane mixed with an alcohol such as ethanol (B145695) or isopropanol, and a small amount of an amine modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) to improve peak shape and resolution. researchgate.netchalcogen.ronih.gov UV detection is commonly employed, with the wavelength set around 268 nm. researchgate.netchalcogen.ro These methods have been validated for linearity, precision, and accuracy, demonstrating their suitability for the quantitative determination of Donepezil enantiomers in bulk drug substances and pharmaceutical formulations. researchgate.netchalcogen.ro Stability-indicating chiral HPLC methods have also been developed to ensure that the enantiomeric purity assessment is not compromised by the presence of degradation products. chalcogen.roresearchgate.net

Table 2: Examples of Chiral HPLC Methods for Donepezil Enantiomer Separation

ColumnMobile PhaseFlow RateDetectionApplicationReference
Chiralcel-OJ-H (250 × 4.6 mm)Ethanol : n-Hexane : Triethylamine (20:80:0.3, v/v/v)1.0 mL/minUV at 268 nmSimultaneous determination of S-(+)- and R-(-)-donepezil in tablets chalcogen.ro
Chiralcel OD (cellulose tris (3,5-dimethylphenyl carbamate))n-Hexane : Isopropanol : Triethylamine (87:12.9:0.1)Not SpecifiedUV at 268 nmDetermination in tablets and rat plasma researchgate.netnih.gov
Chiralpak AD-HHexane (B92381) : Ethanol : Methanol (75:20:5, v/v/v) + 0.3% TriethylamineNot SpecifiedUV at 270 nmEnantioselective determination in culture medium researchgate.net
CHIRALCEL OJ-H (250 mm x 4.6 mm, 5 µm)n-Hexane : n-Propanol : Diethylamine (60:40:0.1, v/v/v)Not SpecifiedMS/MSDetermination in human plasma nih.govscu.edu.cn

Quantitative Determination in Biological Matrices for Pre-clinical Studies (e.g., Animal Plasma, Tissue Homogenates, Cell Lysates)

Bioanalytical methods are vital for pre-clinical research to understand the pharmacokinetics of (-)-Donepezil Hydrochloride. These methods must be sensitive, specific, and robust enough to accurately measure low concentrations of the drug in complex biological samples. actascientific.com

Quantification in Animal Plasma: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Donepezil in plasma due to its superior sensitivity and selectivity. plos.orgnih.gov Methods have been developed and validated for various animal species, including rats and rabbits. plos.orgresearchgate.net Sample preparation is a critical step to remove proteins and other interfering substances. Common approaches include protein precipitation (PP) with solvents like acetonitrile or methanol, and liquid-liquid extraction (LLE) using organic solvent mixtures such as hexane and ethyl acetate (B1210297). nih.govmdpi.commdpi.com Solid-phase extraction (SPE) is another effective technique for sample clean-up. nih.gov

These validated methods demonstrate excellent performance characteristics, including low limits of quantification (LLOQ), typically in the sub-ng/mL range (e.g., 0.5 ng/mL), and wide linear dynamic ranges. plos.orgnih.gov The accuracy and precision of these methods fall within the stringent acceptance criteria set by regulatory bodies like the FDA. plos.orgmdpi.comnih.gov

Quantification in Tissue Homogenates: To understand the distribution of Donepezil throughout the body, methods for its quantification in various tissues are necessary. An HPLC-PDA (Photodiode Array) method has been validated for the determination of Donepezil in rat plasma and tissues. nih.gov This study successfully applied the method to tissue distribution studies, which suggested that the kidneys, lungs, and liver are the primary organs involved in the metabolism and elimination of the drug. nih.gov The sample preparation for tissues involves homogenization followed by an extraction procedure, such as SPE, to isolate the drug from the complex tissue matrix. nih.gov

Quantification in Cell Lysates: While specific studies focusing solely on cell lysates are less common in the initial search results, the highly sensitive LC-MS/MS methods developed for plasma are readily adaptable for use with in vitro cell culture experiments. The general procedure would involve harvesting and lysing the cells, followed by a protein precipitation step to remove cellular proteins. The resulting supernatant, containing the analyte, can then be analyzed using the established LC-MS/MS conditions. The low sample volume and high sensitivity of modern LC-MS/MS systems make them well-suited for quantifying drug concentrations in cell lysate samples for studies on cellular uptake, metabolism, or mechanism of action.

Table 3: Examples of Bioanalytical Methods for Donepezil Quantification

MatrixAnalytical MethodSample PreparationLinear RangeLLOQReference
Rat PlasmaLC-MS/MSLiquid-Liquid Extraction (LLE) with methyl tert-butyl ether0.5 - 1,000 ng/mL0.5 ng/mL plos.orgnih.gov
Human PlasmaUPLC-MS/MSLLE with hexane:ethyl acetate (70:30 v/v)Not SpecifiedNot Specified nih.gov
Rat Plasma & TissuesHPLC-PDASolid-Phase Extraction (SPE)50 - 5,000 ng/mL50 ng/mL nih.gov
Rabbit PlasmaRP-HPLCNot Specified (Internal Standard: Loratadine)5 - 200 ng/mLNot Specified (LOD: 0.9 ng/mL) researchgate.net
Rat PlasmaLC-MS/MSProtein Precipitation with acetonitrileNot SpecifiedNot Specified mdpi.com

Pre Clinical Research Models and Experimental Methodologies

In Vitro Cell Culture Models for Mechanistic Studies (e.g., Neuronal, Microglial Cell Lines, Primary Cultures)

In vitro cell culture models are fundamental in elucidating the molecular mechanisms of action of (-)-Donepezil Hydrochloride beyond its primary role as an acetylcholinesterase inhibitor. These models, which include neuronal and microglial cell lines as well as primary cultures, offer controlled environments to investigate the direct cellular and subcellular effects of the compound.

Neuronal Cell Lines and Primary Cultures:

Studies utilizing primary cultures of rat cortical neurons have demonstrated the neuroprotective effects of donepezil (B133215). For instance, in a model of oxygen-glucose deprivation, pre-treatment with donepezil significantly decreased the release of lactate (B86563) dehydrogenase (LDH), a marker of neuronal cell damage, in a concentration-dependent manner. This protective effect was observed to be independent of the muscarinic and nicotinic cholinergic systems, suggesting alternative neuroprotective pathways. Further investigations in primary cortical neurons have shown that donepezil can up-regulate the expression of Sorting Nexin Protein 33 (SNX33), a protein involved in modulating the processing of amyloid-β protein precursor (AβPP). This suggests a potential disease-modifying role for donepezil by influencing AβPP endocytosis and processing.

In rat cortical neurons, donepezil has been found to regulate the activity of the N-methyl-D-aspartate (NMDA) receptor, stimulating NMDA induction in bipolar neurons. This action on the NMDA system, in addition to its primary cholinergic effect, may contribute to its cognitive-enhancing properties.

Microglial Cell Lines and Primary Cultures:

Research using purified microglia cultures and microglial cell lines has revealed direct anti-inflammatory effects of donepezil. The compound has been shown to attenuate the production of nitric oxide and pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β. This anti-inflammatory action is mediated, at least in part, through the inhibition of the canonical inflammatory NF-κB signaling pathway. Notably, these effects on microglial activation appear to be independent of acetylcholine (B1216132) and its receptors, indicating a direct action of donepezil on microglia.

Further studies using the BV2 microglial cell line have demonstrated that donepezil can ameliorate lipopolysaccharide (LPS)-induced neuroinflammatory responses by impacting AKT/MAPK signaling, NLRP3 inflammasome formation, and downstream NF-kB/STAT3 signaling. Donepezil also significantly reduced LPS-induced levels of NLRP3 and attenuated the release of inflammatory mediators. In the context of amyloid-beta (Aβ) oligomer-induced inflammation, donepezil has been shown to inhibit microglial activation by blocking MAPK and NF-κB signaling pathways.

The following table summarizes key findings from in vitro studies on (-)-Donepezil Hydrochloride:

Cell ModelExperimental ConditionKey FindingsReference
Primary Rat Cortical NeuronsOxygen-Glucose DeprivationDecreased LDH release (neuroprotection)
Primary Cortical Neurons-Up-regulated SNX33 expression
Rat Cortical Neurons-Regulated NMDA receptor activity
Purified Microglia CulturesInflammatory ActivationAttenuated nitric oxide and TNF-α production
BV2 Microglial CellsLPS-induced NeuroinflammationModulated AKT/MAPK and NLRP3 inflammasome signaling
MicrogliaAβ Oligomer-induced ActivationInhibited microglial activation via MAPK and NF-κB pathways

Compound List

Compound Name
(-)-Donepezil Hydrochloride
Acetylcholine
Amyloid-β
Galantamine
Interleukin-1β
Lactate Dehydrogenase
Lipopolysaccharide
Mecamylamine
N-methyl-D-aspartate
Nitric Oxide
Rivastigmine (B141)
Scopolamine
Tacrine (B349632)
Tumor Necrosis Factor-α

---### 7.2. Animal Models for Cholinergic System Investigation

Animal models are indispensable for investigating the complex in vivo effects of (-)-Donepezil Hydrochloride on the cholinergic system and associated neuropathologies. These models can be broadly categorized into genetically modified, pharmacological, and neuroinflammatory/neurodegenerative models, each providing unique insights into the compound's mechanisms of action.

Animal Models for Cholinergic System Investigation

Genetically Modified Animal Models (e.g., Transgenic Mice/Rats)

Genetically modified animal models, particularly transgenic mice that recapitulate aspects of Alzheimer's disease (AD) pathology, are crucial for evaluating the potential disease-modifying effects of donepezil.

APP/PS1 Mice: These mice co-express mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of amyloid-beta (Aβ) plaques and cognitive deficits. Studies in APP/PS1 mice have shown that chronic treatment with donepezil can significantly improve cognitive function in tasks such as the novel object recognition test and the Morris water maze. Mechanistically, donepezil has been found to inhibit the activation of microglia and reduce the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Furthermore, donepezil treatment has been associated with a decrease in both insoluble and soluble Aβ levels and a reversal of impaired insulin-degrading enzyme expression in the hippocampus. In older APP/PS1 mice, donepezil has been observed to improve spatial working memory, although its efficacy may diminish over extended periods of treatment.

5xFAD Mice: This transgenic model expresses five familial AD mutations, resulting in a more aggressive and rapid development of Aβ pathology. In 5xFAD mice, donepezil has been shown to significantly reduce Aβ-induced microglial and astrocytic activation. It also leads to a reduction in the number of Aβ plaques in the cortex and hippocampus. However, studies in this model also indicate that while donepezil ameliorates Aβ pathology, it may not have a significant impact on tau pathology, another key feature of AD.

Tg2576 Mice: These mice overexpress a mutant form of human APP. Chronic administration of donepezil in Tg2576 mice has been found to decrease brain tissue Aβ proteins and Aβ plaque deposition. Additionally, an increase in synaptic density in the molecular layer of the dentate gyrus has been observed, suggesting a neuroprotective effect.

3xTgAD Mice: This model harbors three mutations (APPswe, PS1M146V, and tauP301L) and develops both Aβ plaques and neurofibrillary tangles. In 3xTgAD mice, donepezil has been shown to rescue attentional deficits, a cognitive domain often impaired in AD. This effect is thought to be mediated by the enhancement of cholinergic neurotransmission.

The following table summarizes the key findings of donepezil in various genetically modified animal models:

ModelKey Pathological FeaturesEffects of DonepezilReference(s)
APP/PS1 Aβ plaque deposition, cognitive deficitsImproved cognition, reduced microglial activation and pro-inflammatory cytokines, decreased Aβ levels.
5xFAD Aggressive Aβ pathologyReduced Aβ-induced gliosis, decreased Aβ plaque number, no significant effect on tau pathology.
Tg2576 Aβ plaque depositionDecreased Aβ protein and plaque deposition, increased synaptic density.
3xTgAD Aβ plaques and neurofibrillary tanglesRescued attentional deficits.

Pharmacological Animal Models of Cholinergic Deficits (e.g., Scopolamine-Induced, Lesion Models)

Pharmacological models are used to induce a transient or permanent cholinergic deficit, allowing for the investigation of the symptomatic effects of donepezil on cognitive function.

Scopolamine-Induced Models: Scopolamine is a muscarinic receptor antagonist that induces temporary cognitive impairments, particularly in learning and memory. Pre-treatment with donepezil has been shown to ameliorate scopolamine-induced memory deficits in various behavioral tasks, including the Y-maze and passive avoidance tests. In Sprague-Dawley rats, donepezil demonstrated significant effects in reversing scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and smaller effects on working memory and spatial mapping. This model is valuable for assessing the direct cholinomimetic effects of donepezil.

Lesion Models: These models involve creating a permanent lesion in cholinergic pathways to mimic the neuronal loss seen in neurodegenerative diseases.

Nucleus Basalis of Meynert (NBM) Lesion: The NBM is a primary source of cholinergic innervation to the cerebral cortex, and its degeneration is a hallmark of AD. Electrical or excitotoxic lesions of the NBM in rats lead to cognitive deficits. Studies have shown that treatment with donepezil can dose-dependently improve spatial memory errors in rats with NBM lesions. Furthermore, in a rat model of partial unilateral cortical devascularization that leads to retrograde degeneration of cholinergic projections from the nucleus basalis, donepezil treatment was found to mitigate this degeneration, suggesting a neuroplastic activity.

Animal Models of Neuroinflammation and Neurodegeneration

These models are used to investigate the effects of donepezil on inflammatory and degenerative processes in the central nervous system.

Lipopolysaccharide (LPS)-Induced Neuroinflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. In wild-type mice, donepezil has been shown to significantly attenuate LPS-induced microglial activation and the expression of pro-inflammatory cytokines such as COX-2 and IL-6. This demonstrates a direct anti-inflammatory effect of donepezil in the brain.

Amyloid-β (Aβ)-Induced Neurodegeneration: Direct injection of Aβ into the brain can induce localized neuroinflammation and neuronal damage. Donepezil has been shown to protect against Aβ-induced neurotoxicity in cellular and animal models.

Twitcher Mouse Model of Krabbe Disease: This is a model of a rare demyelinating disorder. In twitcher mice, donepezil has been shown to preserve myelin, reduce glial cell reactivity, improve behavioral phenotypes, and increase lifespan, suggesting a broader neuroprotective potential beyond its cholinergic effects.

Traumatic Brain Injury (TBI) Model: In a mouse model of moderate TBI, donepezil has been investigated for its potential to alleviate post-injury cognitive impairment by modulating neuroinflammation.

The following table summarizes the effects of donepezil in various neuroinflammation and neurodegeneration models:

ModelPathological FeatureEffects of DonepezilReference(s)
LPS-Induced NeuroinflammationAttenuated microglial activation and pro-inflammatory cytokine expression.
Aβ-Induced NeurodegenerationNeuroprotective against Aβ toxicity.
Twitcher Mouse DemyelinationPreserved myelin, reduced gliosis, improved behavior, and increased lifespan.
TBI Model Post-injury cognitive impairment and neuroinflammationInvestigated for therapeutic potential.

Compound List

Compound Name
(-)-Donepezil Hydrochloride
Acetylcholine
Amyloid-β
COX-2
Galantamine
Interleukin-1β
Interleukin-6
Lipopolysaccharide
Memantine
Presenilin-1
Rivastigmine
Scopolamine
Tau
Tumor Necrosis Factor-α

---### 7.3. Behavioral Paradigms for Cognitive and Neurological Assessment in Animals (mechanistic focus)

A variety of behavioral paradigms are employed in animal models to assess the effects of (-)-Donepezil Hydrochloride on cognitive and neurological functions. These tests are crucial for understanding the mechanistic underpinnings of its therapeutic effects, particularly in relation to learning, memory, and attention.

Morris Water Maze (MWM): This is a widely used test for spatial learning and memory. In a rat model of Alzheimer's disease (AD) induced by amyloid β-protein (Aβ1-40) injection, donepezil treatment, especially when combined with aerobic exercise, was shown to improve spatial learning and memory. This was evidenced by a reduction in the time taken and the swimming path length to find a hidden platform. Mechanistically, this improvement was associated with an increase in choline (B1196258) acetyltransferase (ChAT) activity and a decrease in acetylcholinesterase (AChE) activity in the hippocampus and cerebral cortex. In a mouse model of traumatic brain injury, donepezil also improved performance in the hidden platform version of the MWM, suggesting its pro-cognitive effects extend beyond AD models.

Y-Maze Test: This task assesses spatial working memory by measuring the tendency of rodents to alternate between the arms of the maze. In mice with scopolamine-induced memory impairment, pretreatment with donepezil ameliorated the deficits in spontaneous alternation. This effect is directly linked to the enhancement of cholinergic function, which is disrupted by scopolamine.

Passive Avoidance Test: This test evaluates fear-motivated memory. In a model of hypoxia-induced cognitive deficits in rats, donepezil increased the latency of reactions in the step-down passive avoidance test, indicating an improvement in short-term memory retention. This suggests that donepezil can enhance memory in conditions of neuronal stress.

Novel Object Recognition (NOR) Test: The NOR test is used to assess recognition memory. In AβPP/PS1 transgenic mice, donepezil treatment improved performance in the NOR test, indicating an enhancement of working memory. This cognitive improvement was found to correlate with the drug's ability to reduce neuroinflammation and amyloid pathology in this AD mouse model.

The following table provides a summary of the behavioral paradigms and the associated mechanistic insights for (-)-Donepezil Hydrochloride:

Behavioral ParadigmCognitive Domain AssessedAnimal ModelMechanistic InsightsReference(s)
Morris Water Maze Spatial Learning & MemoryAβ-injected rats, Traumatic brain injury miceIncreased ChAT activity, Decreased AChE activity
Y-Maze Spatial Working MemoryScopolamine-induced amnesia in miceReversal of cholinergic blockade
Passive Avoidance Fear-Motivated MemoryHypoxia-induced cognitive deficits in ratsEnhancement of memory under neuronal stress
Novel Object Recognition Recognition MemoryAβPP/PS1 transgenic miceReduction of neuroinflammation and amyloid pathology

Advanced Imaging Techniques in Animal Models (e.g., PET, MRI for distribution and metabolic activity)

Advanced imaging techniques such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are powerful tools for non-invasively studying the pharmacokinetics and pharmacodynamics of (-)-Donepezil Hydrochloride in living animal models. These techniques provide valuable information on the drug's distribution, target engagement, and effects on brain metabolism.

Positron Emission Tomography (PET):

PET imaging with specific radiotracers allows for the visualization and quantification of molecular processes in the brain. For donepezil research, PET has been utilized in several ways:

Biodistribution Studies: By labeling donepezil with a positron-emitting radionuclide, such as Carbon-11 (¹¹C-donepezil), its distribution throughout the body and brain can be tracked over time. Whole-body PET scans in rats have shown that ¹¹C-donepezil accumulates in various organs, including the adrenal glands, myocardium, and pancreas. These studies help in understanding the pharmacokinetic profile of the drug and potential off-target effects.

Target Engagement: ¹¹C-donepezil PET can also be used to measure the density of its target enzyme, acetylcholinesterase (AChE), in the brain. This allows for the assessment of target engagement at different doses and can help in optimizing dosing regimens.

Metabolic Activity: Using the radiotracer [¹⁸F]2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), PET can measure brain glucose metabolism, an indicator of neuronal activity. In a mouse model of AD induced by intracerebroventricular injection of amyloid-beta peptide, [¹⁸F]FDG PET revealed a significant decrease in glucose uptake in the subcortical volume of the ipsilateral hemisphere. Treatment with donepezil was found to restore normal glucose metabolism specifically in the affected region. Similarly, in a rat model of chemotherapy-induced cognitive impairment ("chemobrain"), donepezil was shown to increase brain glucose metabolism in the bilateral frontal lobe, parietal lobe, and hippocampus, correlating with improved cognitive function.

Magnetic Resonance Imaging (MRI):

MRI provides high-resolution anatomical images of the brain and can also be used to assess metabolic changes.

Morphometric Analysis: Voxel-based morphometry (VBM), an MRI analysis technique, can detect changes in gray matter and white matter volume. While most VBM studies with donepezil have been conducted in human patients, the methodology is applicable to animal models to assess the drug's potential neuroprotective effects and its impact on brain atrophy over time.

Proton Magnetic Resonance Spectroscopy (¹H-MRS): This technique allows for the non-invasive measurement of brain metabolites. In clinical studies, donepezil treatment has been associated with changes in the ratios of certain metabolites, such as an increase in the N-acetylaspartate/creatine (NAA/Cr) ratio and a decrease in the myo-inositol/creatine (mI/Cr) and choline/creatine (Cho/Cr) ratios, which may reflect improved neuronal health and reduced glial activation. These techniques can be translated to animal models to investigate the underlying cellular mechanisms of donepezil's effects.

The following table summarizes the application of advanced imaging techniques in preclinical research on (-)-Donepezil Hydrochloride:

Imaging ModalityTechniqueApplicationKey Findings in Animal ModelsReference(s)
PET ¹¹C-donepezilBiodistributionAccumulation in adrenal glands, myocardium, and pancreas.
PET [¹⁸F]FDGBrain Glucose MetabolismRestored glucose metabolism in an AD mouse model; Increased glucose metabolism in a "chemobrain" rat model.
MRI VBMMorphometryPotential to assess neuroprotection and effects on brain atrophy.
MRI ¹H-MRSBrain MetabolitesPotential to measure changes indicative of improved neuronal health and reduced gliosis.

Drug Discovery and Development Aspects Pre Clinical Focus

Lead Optimization Strategies based on the (-)-Donepezil Hydrochloride Scaffold

The molecular structure of (-)-Donepezil Hydrochloride has served as a versatile template for lead optimization in the pursuit of novel therapeutic agents. A primary strategy involves modifying the core scaffold to enhance inhibitory activity against butyrylcholinesterase (BChE), an enzyme that plays a more prominent role in acetylcholine (B1216132) hydrolysis in the later stages of Alzheimer's disease. Researchers have developed sulfonamide derivatives, such as compound (R)-(-)-3, which demonstrates increased potency as a BChE inhibitor and exhibits greater in vivo brain exposure compared to its predecessors. acs.org This optimization aims to provide procognitive effects with a reduced risk of cholinergic adverse effects commonly associated with potent acetylcholinesterase (AChE) inhibitors. acs.org

Another key optimization approach is the creation of molecular hybrids. By combining the pharmacophoric elements of donepezil (B133215) with other bioactive fragments, researchers aim to introduce additional therapeutic properties. For instance, donepezil-like hybrids have been synthesized and evaluated for multi-target activity. uniba.it One such derivative, a piperazine (B1678402) compound designated as 12 (SON38), was found to be a more potent and selective AChE inhibitor than donepezil itself. uniba.it These lead optimization strategies highlight the adaptability of the donepezil scaffold in developing next-generation compounds with improved pharmacological profiles.

Structure-Based Drug Design Approaches for Enhanced Selectivity/Potency

Structure-based drug design has been instrumental in refining the selectivity and potency of donepezil analogs. A significant approach involves the design of structurally rigid analogs to dually inhibit both acetylcholinesterase (AChE) and β-secretase (BACE-1), another key enzyme in the pathology of Alzheimer's disease. uq.edu.aunih.gov This strategy utilizes a methoxy-substituted indanone core, which is crucial for AChE inhibition, linked to a phenyl ring via a C-C double bond to achieve structural rigidification. uq.edu.au By modifying the N-benzyl-piperidinyl fragment of these analogs, researchers anticipate improved fitting into the BACE-1 active site. uq.edu.au

In silico methods, such as molecular docking and molecular dynamics, have been employed to design novel heterocyclic-based AChE inhibitors inspired by the donepezil structure. tandfonline.com In these studies, the piperidine (B6355638) moiety of donepezil is replaced with various five and six-membered heterocyclic rings, including oxazole, pyrazole, and tetrahydropyran. tandfonline.com This approach has led to the identification of several derivatives with predicted stronger binding affinities for AChE than donepezil, offering a pathway for developing new inhibitors with enhanced potency. tandfonline.com

Compound IDTarget(s)Design StrategyKey Structural FeaturesReported IC50 Values
Compound 13 AChE, BACE-1Structural RigidityHybrid with 2-aminoquinoline (B145021) scaffoldAChE: 14.7 nM, BACE-1: 13.1 nM nih.gov
Compound 4 AChE, BACE-1Structural RigidityMethoxy-substituted indanone moietyAChE: 43 nM, BACE-1: 333 nM uq.edu.au
Compound 12 (SON38) AChEMolecular HybridizationPiperazine derivative0.8 nM uniba.it

Rational Design of Multi-Target Directed Ligands Utilizing Donepezil Motifs

The multifactorial nature of Alzheimer's disease has spurred the rational design of multi-target-directed ligands (MTDLs) that incorporate the structural motifs of donepezil. nih.govuab.cat This "one molecule, multiple targets" paradigm aims to simultaneously address several pathological pathways, including cholinergic deficits, amyloid-β (Aβ) aggregation, and oxidative stress. nih.govnih.govmdpi.com A common strategy involves the molecular hybridization of the N-benzylpiperidine moiety of donepezil with other pharmacophores. nih.gov

Several series of novel MTDLs have been developed by linking the donepezil motif to various heterocyclic ring systems such as indole, pyridine (B92270), or 8-hydroxyquinoline (B1678124). nih.gov For example, donepezil-arylsulfonamide hybrids have been designed and shown to exhibit both AChE inhibitory potency and the ability to prevent Aβ aggregation. mdpi.com Similarly, a bioisosteric replacement of the indanone core of donepezil with a 1,4-naphthoquinone (B94277) has yielded derivatives with potent and selective butyrylcholinesterase (BChE) inhibitory activity, alongside antioxidant and anti-aggregating properties. nih.gov Another approach has been the creation of hybrids containing a metal-chelating 8-hydroxyquinoline group and an N-propargyl core, which have demonstrated the ability to complex with metal ions like copper, zinc, and iron, in addition to inhibiting AChE and BuChE. nih.gov

Hybrid SeriesAdditional PharmacophoreTargeted PathologiesExample CompoundKey Findings
Donepezil-Arylsulfonamide ArylsulfonamideAChE inhibition, Aβ aggregationCompound 9AChE IC50: 1.6 µM; Aβ aggregation inhibition: 60.7% mdpi.com
Donepezil-Quinone 1,4-NaphthoquinoneBChE inhibition, Oxidative stress, Aβ aggregationCompound 9Potent and selective BChE inhibitor with antioxidant and anti-aggregating properties nih.gov
Donepezil-Indole/Pyridine/8-hydroxyquinoline Indole, Pyridine, or 8-hydroxyquinolineAChE/BChE inhibition, MAO A/B inhibition, Metal chelationMTDL-3Enhanced binding to AChE, BuChE, and MAO A; strong complexation with Cu(II), Zn(II), and Fe(III) nih.gov

Formulation Research for Experimental Delivery Systems (e.g., Nanoparticles for Pre-clinical Studies)

To overcome the limitations of conventional drug delivery, particularly the challenge of crossing the blood-brain barrier (BBB), extensive research has been conducted on novel formulation strategies for donepezil in preclinical studies. nih.govnih.gov Nanotechnology-based drug delivery systems have emerged as a promising approach to enhance the therapeutic performance of donepezil. semanticscholar.org

Several types of nanoparticles have been investigated for the delivery of donepezil, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and extracellular vesicles (EVs). nih.govresearchgate.netnih.gov Poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles have been synthesized using methods like modified nano-precipitation and double emulsion solvent evaporation, resulting in particles of a desirable size for medical applications (typically 100-500 nm). researchgate.netnih.gov SLNs have also been designed to improve the penetration of donepezil across the BBB and to reduce side effects. scielo.brscielo.br Studies have shown that optimizing formulation parameters such as homogenization speed and sonication time can yield SLNs with high encapsulation efficiency and a sustained release profile. scielo.brscielo.br

More recently, bioinspired delivery systems like EVs have been explored. nih.gov In comparative studies, donepezil-loaded EVs have demonstrated superior brain targeting and efficacy in inhibiting AChE activity in vivo compared to synthetic nanoparticles like those made from PLA-PEG. nih.gov These advanced delivery systems hold the potential to improve the bioavailability and therapeutic effectiveness of donepezil for the treatment of neurodegenerative disorders. nih.gov

Delivery SystemMaterialParticle Size (nm)Encapsulation Efficiency (%)Key Findings in Preclinical Studies
PLGA Nanoparticles Poly(lactic-co-glycolic acid)~40.8 - 136.37 researchgate.netnih.gov~74 researchgate.netImproved drug transport across the BBB; sustained release profile. researchgate.net
Solid Lipid Nanoparticles (SLNs) Glyceryl behenate, etc.~87.2 scielo.brscielo.br~93.84 scielo.brscielo.brReduced side effects; enhanced penetration through the BBB. scielo.brscielo.br
Extracellular Vesicles (EVs) Isolated from human plasmaSimilar to PLA-PEG NPsEfficiently encapsulated donepezilSuperior brain targeting and AChE inhibition compared to PLA-PEG NPs. nih.gov
Nanoemulsions (NEs) Labrasol, Transcutol-P<250 semanticscholar.orgN/AEnhanced permeation through nasal mucosa for nose-to-brain delivery. semanticscholar.org

Comparative and Interdisciplinary Research Perspectives

Comparative Enzymatic Inhibition Kinetics with Other Cholinesterase Inhibitors

(-)-Donepezil Hydrochloride is a potent and reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov Its kinetic profile is distinguished by high selectivity for AChE over butyrylcholinesterase (BuChE), an attribute that differentiates it from other cholinesterase inhibitors. semanticscholar.org

In vitro studies comparing various cholinesterase inhibitors have elucidated the relative potency and selectivity of donepezil (B133215). The inhibitory potency, typically measured by the half-maximal inhibitory concentration (IC50), indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. Comparative analyses have shown the order of inhibitory potency towards AChE to be: physostigmine (B191203) (0.67 nM) > rivastigmine (B141) (4.3 nM) > donepezil (6.7 nM) > TAK-147 (12 nM) > tacrine (B349632) (77 nM) > ipidacrine (B1672102) (270 nM). nih.govsemanticscholar.org

While several compounds exhibit higher potency, donepezil, as a benzylpiperidine derivative, demonstrates a significant selectivity for AChE over BuChE. nih.govsemanticscholar.org This contrasts with carbamate (B1207046) derivatives like rivastigmine, which show moderate selectivity, and 4-aminopyridine (B3432731) derivatives such as tacrine and ipidacrine, which show little to no selectivity. nih.govsemanticscholar.org This high selectivity is a key feature of donepezil's pharmacological profile. semanticscholar.org

Table 1: Comparative In Vitro Inhibition of Cholinesterases
InhibitorChemical ClassAChE IC50 (nM)Selectivity for AChE over BuChE
PhysostigmineCarbamate0.67Moderate
RivastigmineCarbamate4.3Moderate
(-)-Donepezil HydrochlorideBenzylpiperidine6.7High
TAK-147Benzylpiperidine12High
Tacrine4-Aminopyridine77None
Ipidacrine4-Aminopyridine270None

This table summarizes data from comparative in vitro studies. nih.govsemanticscholar.org

Differential Binding Profiles and Receptor Selectivity Compared to Related Compounds

The inhibitory mechanism of (-)-Donepezil Hydrochloride is characterized by its interaction with multiple sites on the acetylcholinesterase enzyme. It is recognized as a dual-binding site inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govresearchgate.net This dual-binding mode of action allows it to effectively block the enzyme's active site gorge, preventing acetylcholine from being hydrolyzed. researchgate.net This contrasts with some other inhibitors that may primarily target only one of these sites.

Donepezil's binding is reversible, allowing for a temporary inhibition of the enzyme. nih.gov Beyond its primary target, research has shown that donepezil has a high affinity for the sigma-1 (σ1) receptor, a protein implicated in cellular stress responses and neuronal plasticity. nih.gov This interaction is distinct from its cholinergic activity and may contribute to its broader neurobiological effects. Furthermore, donepezil is extensively bound to plasma proteins (approximately 95.6%), a characteristic described as high capacity and low affinity. nih.gov In vitro studies have shown that this binding is not significantly affected by the presence of other drugs like furosemide, digoxin, or warfarin. nih.gov

Table 2: Binding Profile and Selectivity of (-)-Donepezil Hydrochloride
Binding Site / TargetInteraction TypeSignificance
AChE - Catalytic Anionic Site (CAS)Primary InhibitionBlocks acetylcholine hydrolysis. researchgate.net
AChE - Peripheral Anionic Site (PAS)Primary InhibitionContributes to dual-binding inhibition and may interfere with Aβ aggregation. nih.govresearchgate.net
Butyrylcholinesterase (BuChE)Low AffinityDemonstrates high selectivity for AChE over BuChE. semanticscholar.org
Sigma-1 (σ1) ReceptorHigh AffinityPotential non-cholinergic mechanism for neuroprotection. nih.gov
Plasma ProteinsExtensive Binding (95.6%)High capacity, low affinity binding influencing pharmacokinetics. nih.gov

Integration of (-)-Donepezil Hydrochloride Research into Broader Neurobiological Theories

Research on (-)-Donepezil Hydrochloride is fundamentally rooted in the cholinergic hypothesis of Alzheimer's disease (AD), which posits that cognitive decline in AD is partly due to a deficiency in cholinergic neurotransmission. nih.gov By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function, which has been shown to provide modest benefits in cognition. nih.govnih.gov

However, accumulating evidence suggests that the effects of donepezil extend beyond simple symptomatic treatment of cholinergic deficits, integrating its actions into broader neurobiological theories of neurodegeneration and brain network dysfunction. Studies have revealed potential neuroprotective effects that are independent of its cholinergic mechanism. nih.gov For instance, donepezil has been shown to protect cortical neurons against glutamate-induced neurotoxicity and oxygen-glucose deprivation-induced injury. nih.gov These protective actions may be mediated through the activation of the PI3K-Akt signaling pathway and suppression of nitric oxide production. nih.gov

Furthermore, donepezil research intersects with theories of brain network dynamics in AD. Functional magnetic resonance imaging (fMRI) studies have shown that donepezil can enhance functional connectivity within the brain's default mode network (DMN), a network known to be disrupted in AD. nih.gov The therapeutic improvement in cognitive function mediated by donepezil has been linked to changes in the spontaneous brain activity of specific regions, such as the right gyrus rectus and left superior temporal gyrus. nih.gov This suggests that its therapeutic efficacy may involve the modulation of large-scale brain networks, not just the enhancement of synaptic acetylcholine levels.

Emerging Research Directions and Novel Mechanistic Applications in Non-Cholinergic Contexts

The exploration of (-)-Donepezil Hydrochloride's mechanisms has opened several emerging research directions that venture beyond its established role as a cholinesterase inhibitor. These novel applications focus on its non-cholinergic properties, which may have therapeutic potential in various contexts.

One significant area of research is its anti-inflammatory effects. Studies have indicated that donepezil can suppress the expression of pro-inflammatory molecules such as IL-1β and cyclo-oxygenase-2 in the brain. nih.gov This suggests a direct role in mitigating the neuroinflammation that is a key component of neurodegenerative diseases.

Another emerging direction involves its effects on protein pathology. Research in a mouse model suggests that donepezil can ameliorate tau pathology, including decreasing tau insolubility and phosphorylation. nih.gov Additionally, its interaction with the PAS site of AChE may interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govnih.gov These findings point to a potential disease-modifying role that is independent of its symptomatic effects on cognition.

The agonistic effect of donepezil on the α7 nicotinic acetylcholine receptor (α7-nAChR) represents another novel mechanistic pathway. nih.gov This interaction could contribute to its neuroprotective effects against glutamate (B1630785) toxicity. nih.gov Furthermore, investigational studies are exploring the use of donepezil in non-traditional contexts, such as improving cognitive function in patients following radiation therapy for brain tumors or reducing the sedative effects of opioids used in cancer pain management. nih.gov The development of donepezil-based hybrid molecules that target other enzymes, such as β-secretase (BACE1), also highlights a strategy to leverage its core structure for multi-target therapeutic agents. mdpi.com

Q & A

Q. What are the validated analytical methods for quantifying (-)-Donepezil Hydrochloride in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) and UV spectrophotometry are widely used. RP-HPLC methods require system suitability parameters such as resolution ≥1.5 between Donepezil and its impurities and relative standard deviation (RSD) ≤5% for precision . UV methods rely on absorption maxima at 229–232 nm, with validation for linearity (e.g., 2–12 μg/mL), accuracy (recovery 98–102%), and robustness under varying pH and solvent conditions .

Q. How are organic impurities in (-)-Donepezil Hydrochloride identified and quantified?

Impurity profiling involves HPLC with photodiode array detection. System suitability requires resolution ≥1.5 between Donepezil and related compounds (e.g., Donepezil-related compound A). Quantitation uses relative response factors:

Impurity %=(rUrS)×(CSCU)×100\text{Impurity \%} = \left(\frac{r_U}{r_S}\right) \times \left(\frac{C_S}{C_U}\right) \times 100

where rUr_U and rSr_S are peak responses of impurity and standard, respectively. Acceptance criteria for individual impurities are typically ≤0.5% .

Q. What pharmacokinetic parameters are critical for assessing (-)-Donepezil Hydrochloride bioavailability?

Key parameters include maximum plasma concentration (CmaxC_{\text{max}}), time to CmaxC_{\text{max}} (TmaxT_{\text{max}}), and area under the curve (AUC). Bioequivalence studies use validated LC-MS/MS methods with automated 96-well plate liquid-liquid extraction, achieving sensitivity down to 0.1 ng/mL .

Advanced Research Questions

Q. How can discrepancies in metabolic interaction data for (-)-Donepezil Hydrochloride be resolved?

Discrepancies arise from in vitro vs. in vivo CYP enzyme inhibition. In vitro studies report mean KiK_i values of 50–130 µM for CYP3A4 and CYP2D6, suggesting low clinical relevance due to Donepezil’s therapeutic plasma concentration (164 nM). However, in vivo trials show no significant interactions with digoxin or warfarin, supporting cautious extrapolation of in vitro findings .

Q. What strategies optimize preclinical models for (-)-Donepezil Hydrochloride combination therapies in neurodegeneration?

Synergistic combinations (e.g., Donepezil + cannabidiol) require dose-response matrices in vitro (e.g., neuronal viability assays) and pharmacokinetic compatibility checks. Studies should prioritize blood-brain barrier permeability and enzyme inhibition kinetics (e.g., AChE IC50_{50} = 6.7 nM vs. BuChE IC50_{50} = 7.4 µM) .

Q. How do structural modifications of (-)-Donepezil Hydrochloride influence AChE selectivity?

Structure-activity relationship (SAR) studies highlight the indanone moiety for AChE binding and the N-benzylpiperidine group for selectivity over BuChE. Modifications at the 5,6-dimethoxy positions enhance potency, while altering the piperidine ring reduces off-target effects .

Q. What endpoints are prioritized in clinical trials for (-)-Donepezil Hydrochloride in mild cognitive impairment (MCI)?

Primary endpoints include Alzheimer’s Disease Assessment Scale–cognitive subscale (ADAS-cog) and Clinician’s Interview-Based Impression of Change-plus (CIBIC-plus). Biomarkers like hippocampal volume (MRI) and CSF Aβ42 levels are secondary endpoints .

Q. How can gene expression data elucidate (-)-Donepezil Hydrochloride’s mechanisms in Alzheimer’s models?

Microarray analysis (e.g., Illumina HumanWG-6 v2) identifies pathways like cholinergic signaling and neuroinflammation. Gene enrichment analysis reveals upregulated genes (e.g., CHRNA7) and downregulated pro-apoptotic factors (e.g., BAX), validated via qPCR .

Methodological Considerations Table

Research Aspect Key Parameters References
Analytical Validation Linearity (R2^2 ≥0.999), precision (RSD ≤5%), LOD (0.1 μg/mL for HPLC)
Impurity Profiling Resolution ≥1.5, acceptance criteria ≤0.5% for individual impurities
Pharmacokinetics CmaxC_{\text{max}} = 15.6 ng/mL, TmaxT_{\text{max}} = 3–4 h (oral administration)
Clinical Endpoints ADAS-cog improvement ≥4 points, CIBIC-plus score ≤3 (no change/worsening)

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